5-Chloro-2-(trifluoromethyl)nicotinic acid

Description

Properties

IUPAC Name |

5-chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO2/c8-3-1-4(6(13)14)5(12-2-3)7(9,10)11/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWAUZBSMIIDEMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40694245 | |

| Record name | 5-Chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823222-02-2 | |

| Record name | 5-Chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 5-Chloro-2-(trifluoromethyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Pyridine Derivative

5-Chloro-2-(trifluoromethyl)nicotinic acid, identified by the CAS number 823222-02-2 , is a fluorinated pyridine derivative of significant interest in the fields of medicinal chemistry and agrochemical research.[1] Its unique molecular architecture, featuring a pyridine ring substituted with a chlorine atom and a trifluoromethyl group, imparts valuable physicochemical properties that make it a crucial building block in the synthesis of novel bioactive compounds.[1][2] The presence of the trifluoromethyl group, a common motif in modern drug design, can enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[1][3] This guide provides an in-depth overview of the synthesis, properties, and applications of this important chemical intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Chloro-2-(trifluoromethyl)nicotinic acid is presented in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 823222-02-2 | [1][4][5] |

| Molecular Formula | C₇H₃ClF₃NO₂ | [4][5] |

| Molecular Weight | 225.55 g/mol | [1][4][5] |

| Physical Form | Solid | [6] |

| Storage | Sealed in dry, room temperature | [4][5] |

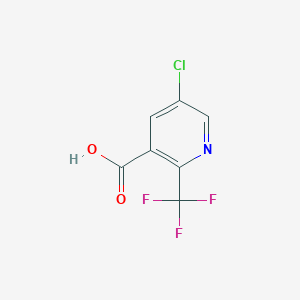

Chemical Structure

The chemical structure of 5-Chloro-2-(trifluoromethyl)nicotinic acid is depicted below.

Caption: Chemical structure of 5-Chloro-2-(trifluoromethyl)nicotinic acid.

Synthesis of 5-Chloro-2-(trifluoromethyl)nicotinic Acid

The synthesis of 5-Chloro-2-(trifluoromethyl)nicotinic acid can be achieved through a multi-step process, a common route being the hydrolysis of a nitrile precursor.[1][7] This method typically involves the halogenation and trifluoromethylation of a pyridine derivative, followed by hydrolysis to yield the final carboxylic acid.[1]

Experimental Protocol: Synthesis via Hydrolysis of a Nitrile Precursor

This protocol outlines a general procedure for the synthesis of 5-Chloro-2-(trifluoromethyl)nicotinic acid.

Step 1: Halogenation of a Pyridine Precursor The initial step involves the selective halogenation of a suitable pyridine derivative to introduce the chlorine atom at the desired position.

Step 2: Trifluoromethylation The subsequent step is the introduction of the trifluoromethyl group, often facilitated by a copper catalyst.[1]

Step 3: Hydrolysis of the Nitrile The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions.[1] For instance, refluxing the nitrile precursor with aqueous hydrochloric acid can yield the target compound.[1]

Caption: Synthetic workflow for 5-Chloro-2-(trifluoromethyl)nicotinic acid.

Applications in Research and Development

5-Chloro-2-(trifluoromethyl)nicotinic acid is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1]

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as a key building block for the development of new therapeutic agents.[1] The trifluoromethylpyridine scaffold is a known pharmacophore in several approved drugs and clinical candidates.[2] For example, derivatives of 6-(trifluoromethyl)nicotinic acid have been investigated as dual inhibitors of HIV-1 Reverse Transcriptase.[1] The unique electronic properties of the trifluoromethyl group can significantly influence the biological activity of the final compound.[3]

Agrochemical Applications

Trifluoromethylpyridine derivatives are extensively used in the agrochemical sector as herbicides and pesticides.[1][2] The trifluoromethyl group often enhances the efficacy and metabolic stability of these compounds, leading to more potent and selective crop protection agents.[1] Research has shown that trifluoromethylpyridine derivatives can be effective against various pests and weeds.[1][2]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 5-Chloro-2-(trifluoromethyl)nicotinic acid. It is known to cause skin and eye irritation.[6][8] Therefore, the use of personal protective equipment, such as gloves and safety glasses, is essential.[9] Work should be conducted in a well-ventilated area to avoid inhalation of dust or fumes.[10]

Conclusion

5-Chloro-2-(trifluoromethyl)nicotinic acid is a pivotal chemical intermediate with broad applications in drug discovery and agrochemical development. Its synthesis, while requiring a multi-step approach, provides access to a versatile scaffold for the creation of novel and effective chemical entities. A thorough understanding of its properties and safe handling procedures is crucial for its successful application in research and development.

References

-

Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

-

Lead Sciences. 5-Chloro-2-(trifluoromethyl)nicotinic acid. Available from: [Link]

-

U.S. National Library of Medicine. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. Available from: [Link]

Sources

- 1. 5-Chloro-2-(trifluoromethyl)nicotinic Acid|CAS 823222-02-2 [benchchem.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. 5-Chloro-2-(trifluoromethyl)nicotinic acid - Lead Sciences [lead-sciences.com]

- 5. 823222-02-2|5-Chloro-2-(trifluoromethyl)nicotinic acid|BLD Pharm [bldpharm.com]

- 6. 2-Chloro-5-(trifluoromethyl)nicotinic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Buy 5-Chloro-2-(trifluoromethyl)nicotinic acid | 823222-02-2 [smolecule.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. tcichemicals.com [tcichemicals.com]

solubility of 5-Chloro-2-(trifluoromethyl)nicotinic acid

An In-Depth Technical Guide to the Solubility of 5-Chloro-2-(trifluoromethyl)nicotinic Acid

Introduction

5-Chloro-2-(trifluoromethyl)nicotinic acid (CAS 823222-02-2) is a halogenated and fluorinated pyridine derivative that serves as a critical structural motif and versatile intermediate in the synthesis of advanced materials, particularly within the agrochemical and pharmaceutical sectors.[1] Its utility as a building block for novel crop protection agents and potentially therapeutic compounds makes a thorough understanding of its physicochemical properties essential.[1][2] Among these properties, solubility is paramount, as it directly governs reaction kinetics in synthesis, bioavailability in pharmacology, and formulation efficacy in agrochemicals.

This guide provides a comprehensive analysis of the solubility profile of 5-Chloro-2-(trifluoromethyl)nicotinic acid. Moving beyond a simple data sheet, we will dissect the molecular features that dictate its behavior in various solvent systems, provide field-proven protocols for its empirical determination, and offer insights into the causal mechanisms behind its solubility characteristics. This document is intended for researchers, chemists, and formulation scientists who require a deep and practical understanding of this compound's solubility to accelerate their research and development efforts.

Molecular Profile and Physicochemical Properties

The solubility of a compound is not an arbitrary value but a direct consequence of its molecular structure. The key to understanding the lies in analyzing the interplay of its three primary functional components: the pyridine ring, the carboxylic acid group, and the chloro and trifluoromethyl substituents.

-

Pyridine Ring: A heterocyclic aromatic ring that provides a rigid scaffold.

-

Carboxylic Acid Group (-COOH): A weakly acidic functional group that can donate a proton, enabling pH-dependent solubility. This group is a hydrogen bond donor and acceptor.

-

Chloro Group (-Cl): An electron-withdrawing and lipophilic substituent.

-

Trifluoromethyl Group (-CF₃): A strongly electron-withdrawing and highly lipophilic group known to enhance metabolic stability and membrane permeability in drug candidates.[1]

A comparison with closely related analogs is invaluable for predicting the behavior of the target compound.

Table 1: Physicochemical Properties of 5-Chloro-2-(trifluoromethyl)nicotinic Acid and Key Analogs.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) |

|---|---|---|---|---|---|

| 5-Chloro-2-(trifluoromethyl)nicotinic acid | 823222-02-2 | C₇H₃ClF₃NO₂ | 225.55 | Not available | ~2.0 - 2.5 (estimated) |

| 2-(Trifluoromethyl)nicotinic acid | 131747-43-8 | C₇H₄F₃NO₂ | 191.11 | 184 - 188 | 2.50 ± 0.36[3] |

| 5-Chloronicotinic acid | 22620-27-5 | C₆H₄ClNO₂ | 157.55 | 169 - 171 | 3.10 ± 0.10[4] |

| 2-Chloronicotinic acid | 2942-59-8 | C₆H₄ClNO₂ | 157.55 | 178 - 181 | Not available |

| Nicotinic Acid | 59-67-6 | C₆H₅NO₂ | 123.11 | 236.6 | 4.85 |

The strong electron-withdrawing nature of both the trifluoromethyl group at the 2-position and the chloro group at the 5-position is expected to significantly increase the acidity of the carboxylic acid group (i.e., lower its pKa) compared to unsubstituted nicotinic acid.[5] This enhanced acidity is a critical factor in its aqueous solubility profile.

Aqueous Solubility Profile: The Critical Role of pH

As a carboxylic acid, the aqueous is fundamentally dependent on the pH of the medium. At low pH, the compound exists predominantly in its protonated, neutral form (R-COOH), which has limited water solubility due to the lipophilic nature of the substituted pyridine ring. As the pH increases and surpasses the compound's pKa, the carboxylic acid group deprotonates to form the highly polar carboxylate anion (R-COO⁻). This ionized form is significantly more water-soluble due to favorable ion-dipole interactions with water molecules.

The relationship between pH, pKa, and the speciation of the acid is described by the Henderson-Hasselbalch equation and visualized below.

Caption: pH-dependent equilibrium and its effect on solubility.

Solubility in Organic Solvents

Predicting solubility in organic solvents requires consideration of intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. While experimental data for 5-Chloro-2-(trifluoromethyl)nicotinic acid is scarce, we can infer its likely behavior from high-quality data available for its analogs. A comprehensive study on 2-chloronicotinic acid provides an excellent baseline for understanding solvent effects.[6]

Table 2: Solubility of Nicotinic Acid Analogs in Common Organic Solvents and Estimated Profile for the Target Compound.

| Solvent | Solvent Type | 2-Chloronicotinic Acid Solubility (mole fraction x 10³) at 298.15 K[6] | Nicotinic Acid Solubility Profile[7][8] | Estimated Solubility for 5-Chloro-2-(trifluoromethyl)nicotinic acid |

|---|---|---|---|---|

| Water | Polar Protic | 0.23 | High | Very Low (at neutral pH) |

| Methanol | Polar Protic | 21.36 | Soluble | Sparingly to Moderately Soluble |

| Ethanol | Polar Protic | 25.10 | Soluble | Sparingly to Moderately Soluble |

| Acetonitrile | Polar Aprotic | 2.50 | Low | Sparingly Soluble |

| Acetone | Polar Aprotic | 100.21 | Moderate | Soluble |

| Ethyl Acetate | Polar Aprotic | 114.72 | Moderate | Soluble |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 413.51 | Soluble[7] | Soluble |

| N-Methylpyrrolidone (NMP) | Polar Aprotic | 511.95 | High (by analogy) | Very Soluble |

| Cyclohexane | Nonpolar | 0.05 | Insoluble | Insoluble |

Analysis and Causality:

-

Polar Aprotic Solvents: The highest solubility for the analog 2-chloronicotinic acid is observed in polar aprotic solvents like NMP, DMF, and ethyl acetate.[6] This is because these solvents can effectively solvate the molecule without competing for the carboxylic acid's hydrogen bond donation. The strongly lipophilic CF₃ group on the target compound is expected to enhance this trend.

-

Polar Protic Solvents: Alcohols like methanol and ethanol show moderate solvating power. They can act as both hydrogen bond donors and acceptors, interacting with the carboxylic acid group.

-

Water: As discussed, the aqueous solubility of the neutral form is very low. The addition of both a chloro and a trifluoromethyl group significantly increases the molecule's lipophilicity compared to nicotinic acid, leading to a predicted decrease in aqueous solubility at neutral pH.

Experimental Determination of Solubility: Protocols and Rationale

Empirical measurement remains the gold standard for defining a compound's solubility. We present two validated protocols: the thermodynamic "Shake-Flask" method for equilibrium solubility and a higher-throughput kinetic assay for early-stage discovery.

Protocol 1: Thermodynamic Equilibrium Solubility via Shake-Flask Method

This method is considered the most reliable for determining the true equilibrium solubility of a compound.[9] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Step-by-Step Methodology:

-

Preparation:

-

Add an excess amount of 5-Chloro-2-(trifluoromethyl)nicotinic acid (e.g., 2-5 mg) to a 1.5 mL glass vial. The excess is critical to ensure a saturated solution is achieved.[9]

-

Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, or an organic solvent).

-

Causality: Using an excess of solid ensures that the dissolution process reaches its thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).

-

Agitate for a sufficient duration to reach equilibrium, typically 24 to 48 hours. The time required should be confirmed by taking measurements at multiple time points (e.g., 24, 36, 48h) to ensure the concentration has plateaued.[9]

-

Causality: Continuous agitation prevents the settling of solid particles and maximizes the surface area for dissolution, while a long incubation period is necessary for the system to overcome kinetic barriers and reach a true thermodynamic steady state.

-

-

Phase Separation:

-

Centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

Causality: Centrifugation is a robust method to separate the solid and liquid phases without potential compound loss that can occur with filtration due to adsorption.

-

-

Sample Analysis:

-

Carefully pipette a known volume of the clear supernatant, taking care not to disturb the solid pellet.

-

Dilute the supernatant with an appropriate solvent (typically the mobile phase used for analysis) to bring the concentration within the linear range of the analytical instrument.

-

Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC-UV) method against a standard curve prepared with known concentrations of the compound.

-

Causality: HPLC-UV provides a highly specific and sensitive method for quantification, ensuring that the measured absorbance corresponds only to the compound of interest and not to impurities or degradation products.

-

Protocol 2: Kinetic Solubility for High-Throughput Screening

This method is designed for speed and is suitable for early drug discovery when many compounds need to be profiled quickly.[10] It measures the solubility after a short incubation time following the addition of a concentrated DMSO stock solution to an aqueous buffer.[11]

Step-by-Step Methodology:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of the compound in 100% Dimethyl Sulfoxide (DMSO), for example, 10 mM.

-

Causality: DMSO is a powerful organic solvent capable of dissolving a wide range of compounds, serving as the starting point for the assay.[11]

-

-

Assay Plate Preparation:

-

Add the aqueous buffer (e.g., PBS, pH 7.4) to the wells of a 96-well microplate.

-

Add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of stock into 198 µL of buffer). The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.

-

Causality: This step triggers the precipitation of the compound if its solubility limit in the final aqueous/DMSO mixture is exceeded. This is a measure of how well a compound stays in solution under non-equilibrium conditions, mimicking rapid dilution scenarios.

-

-

Incubation and Measurement:

-

Seal the plate and shake at room temperature for a shorter, defined period (e.g., 1.5 to 2 hours).[12]

-

Measure the amount of precipitate formed using a nephelometer, which detects light scattering by solid particles.[13]

-

Alternatively, for a quantitative result, use a 96-well filter plate to separate the precipitated solid from the dissolved compound.[10]

-

Analyze the concentration of the compound in the filtrate using a UV-Vis plate reader or LC-MS/MS.[10]

-

Conclusion

The is a complex property dictated by a sensitive balance of pH-dependent ionization and lipophilicity. Its aqueous solubility is predicted to be very low in acidic to neutral conditions but will increase dramatically in alkaline media due to the deprotonation of its highly acidic carboxylic acid group. In organic solvents, it is expected to be most soluble in polar aprotic solvents like DMF and NMP, with moderate solubility in alcohols and lower solubility in nonpolar media.

For drug development and process chemistry professionals, this profile has critical implications. In synthesis, solvent choice (e.g., DMF, Ethyl Acetate) will be key to achieving homogeneous reaction conditions. For biological applications, formulation strategies will likely require pH adjustment or the use of co-solvents to achieve sufficient aqueous concentrations. The robust, validated protocols provided herein offer a clear pathway to obtaining the precise, reliable solubility data needed to guide these critical decisions and advance research with confidence.

References

-

Li, Q., et al. (2019). Solubility Determination of 2-Chloronicotinic Acid and Analysis of Solvent Effect. Journal of Chemical & Engineering Data, 65(1), 133-141. Retrieved from [Link]

-

Loba Chemie. (n.d.). NICOTINIC ACID | CAS 59-67-6. Retrieved from [Link]

-

Lead Sciences. (n.d.). 5-Chloro-2-(trifluoromethyl)nicotinic acid. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Retrieved from [Link]

- Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

-

Belyaeva, E. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Retrieved from [Link]

-

Gonçalves, J. M., & da Piedade, M. E. M. (2011). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Journal of Chemical & Engineering Data, 56(5), 2534-2539. Retrieved from [Link]

-

Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloronicotinic acid. Retrieved from [Link]

-

Giaginis, C., et al. (2019). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Macedonian pharmaceutical bulletin, 65(1), 29-39. Retrieved from [Link]

-

Belyaeva, E. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. Retrieved from [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5641-5643. Retrieved from [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567. Retrieved from [Link]

Sources

- 1. 5-Chloro-2-(trifluoromethyl)nicotinic Acid|CAS 823222-02-2 [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-(Trifluoromethyl)nicotinic acid | 131747-43-8 [chemicalbook.com]

- 4. 5-Chloronicotinic acid | 22620-27-5 [chemicalbook.com]

- 5. Buy 5-Chloro-2-(trifluoromethyl)nicotinic acid | 823222-02-2 [smolecule.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. enamine.net [enamine.net]

- 11. asianpubs.org [asianpubs.org]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability of 5-Chloro-2-(trifluoromethyl)nicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-(trifluoromethyl)nicotinic acid is a key building block in the synthesis of pharmaceuticals and agrochemicals. Its chemical stability is a critical parameter that influences its storage, handling, and the reliability of experimental outcomes. This guide provides a comprehensive technical overview of the stability of 5-Chloro-2-(trifluoromethyl)nicotinic acid, including its intrinsic properties, predicted degradation pathways, and recommended protocols for stability assessment. By synthesizing theoretical knowledge with practical, field-proven insights, this document serves as an essential resource for professionals working with this versatile compound.

Introduction: The Significance of 5-Chloro-2-(trifluoromethyl)nicotinic acid

5-Chloro-2-(trifluoromethyl)nicotinic acid, with the molecular formula C₇H₃ClF₃NO₂, is a substituted pyridine carboxylic acid. The presence of a chlorine atom, a trifluoromethyl group, and a carboxylic acid on the pyridine ring imparts unique chemical properties that make it a valuable intermediate in organic synthesis.[1] The trifluoromethyl group, in particular, is known to enhance the metabolic stability and binding affinity of molecules in biological systems, making this compound a sought-after precursor for the development of novel drugs and pesticides.[2]

Given its role in the synthesis of high-value end-products, a thorough understanding of the stability of 5-Chloro-2-(trifluoromethyl)nicotinic acid is paramount. Degradation of this starting material can lead to the formation of impurities that may be difficult to separate, potentially compromising the yield, purity, and safety of the final product. This guide will delve into the factors influencing its stability and provide a framework for its effective management.

Intrinsic Stability and Physicochemical Properties

The inherent stability of a chemical compound is dictated by its molecular structure. 5-Chloro-2-(trifluoromethyl)nicotinic acid is a crystalline solid that is stable under normal temperature and pressure. However, the electron-withdrawing nature of the trifluoromethyl group and the chlorine atom makes the pyridine ring susceptible to certain chemical transformations.

Table 1: Physicochemical Properties of 5-Chloro-2-(trifluoromethyl)nicotinic acid

| Property | Value | Source |

| Molecular Formula | C₇H₃ClF₃NO₂ | [1] |

| Molecular Weight | 225.55 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 173-178 °C | [3] |

| Thermal Decomposition | Onset at approximately 220°C | [4] |

Under recommended storage conditions—airtight, light-resistant containers under an inert atmosphere (e.g., nitrogen or argon) at 2–8°C with the use of a desiccant—5-Chloro-2-(trifluoromethyl)nicotinic acid has been shown to exhibit less than 5% degradation over a 12-month period.[4]

Predicted Degradation Pathways

Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for many halogenated aromatic compounds. In the case of 5-Chloro-2-(trifluoromethyl)nicotinic acid, the chlorine atom at the 5-position is susceptible to nucleophilic substitution by a hydroxyl group, particularly under basic conditions.

-

Acidic Conditions: The compound is expected to be relatively stable under mild acidic conditions. However, under forcing conditions (e.g., high temperature, strong acid), hydrolysis of the chloro group may occur.

-

Basic Conditions: Under alkaline conditions, the nucleophilic attack of a hydroxide ion on the carbon bearing the chlorine atom is facilitated. This would likely lead to the formation of 5-Hydroxy-2-(trifluoromethyl)nicotinic acid as the primary degradation product. The hydrolysis of 2-chloropyridine derivatives to their corresponding 2-hydroxypyridines has been documented, although sometimes requiring harsh conditions.[8]

Oxidative Degradation

Oxidative degradation, typically investigated using hydrogen peroxide, can lead to the formation of N-oxides or ring-opened products.[9] The nitrogen atom in the pyridine ring is susceptible to oxidation, which could yield 5-Chloro-2-(trifluoromethyl)nicotinic acid N-oxide . The oxidation of pyridine and its derivatives to their corresponding N-oxides using hydrogen peroxide is a known transformation.[10][11][12]

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photolytic degradation. For halogenated aromatic compounds, this can involve the homolytic cleavage of the carbon-halogen bond, leading to radical-mediated degradation pathways. While specific data for this compound is unavailable, trifluoromethylated aromatic compounds can exhibit varying degrees of photostability.[1][13] It is crucial to protect 5-Chloro-2-(trifluoromethyl)nicotinic acid from light to prevent potential degradation.

Thermal Degradation

As indicated by thermogravimetric analysis (TGA) data, 5-Chloro-2-(trifluoromethyl)nicotinic acid begins to decompose at approximately 220°C.[4] Thermal stress can lead to decarboxylation or more complex decomposition pathways.

Below is a diagram illustrating the predicted primary degradation pathways.

Caption: Predicted degradation pathways of 5-Chloro-2-(trifluoromethyl)nicotinic acid.

Recommended Experimental Protocols for Stability Assessment

To experimentally verify the stability of 5-Chloro-2-(trifluoromethyl)nicotinic acid and develop a stability-indicating analytical method, a forced degradation study should be conducted. This involves subjecting the compound to a range of stress conditions more severe than those it would encounter during routine handling and storage.

Forced Degradation Study Design

The following is a recommended protocol for a comprehensive forced degradation study. A flowchart of the general workflow is provided below.

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of 5-Chloro-2-(trifluoromethyl)nicotinic acid in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Keep the solution at 60°C for a specified period (e.g., 24 hours). At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute to the appropriate concentration for analysis.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Keep the solution at room temperature. At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute for analysis.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature. At various time points, withdraw samples and dilute for analysis.

-

Thermal Degradation: Place a known amount of the solid compound in a controlled temperature oven at 80°C. At various time points, withdraw samples, dissolve in the initial solvent, and dilute for analysis.

-

Photolytic Degradation: Expose a solution of the compound, as well as the solid compound, to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

Development of a Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable starting point.

Table 2: Proposed Starting Conditions for a Stability-Indicating HPLC Method

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for a wide range of organic molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure the carboxylic acid is protonated, leading to better peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase chromatography. |

| Gradient Elution | Start with a low percentage of B and gradually increase | To ensure elution of both the polar degradation products and the less polar parent compound. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | To ensure reproducible retention times. |

| Detection Wavelength | 254 nm or determined by UV scan | A common wavelength for aromatic compounds; should be optimized based on the UV-Vis spectrum of the compound. |

| Injection Volume | 10 µL | A standard injection volume. |

For the identification of unknown degradation products, coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended. This will provide mass-to-charge ratio information that can be used to elucidate the structures of the degradants.

Handling and Storage Recommendations

Based on the known properties and predicted stability of 5-Chloro-2-(trifluoromethyl)nicotinic acid, the following handling and storage procedures are recommended to minimize degradation:

-

Storage: Store in a cool (2-8°C), dry, and dark place.[4] The container should be tightly sealed and the headspace filled with an inert gas like nitrogen or argon.[4] The use of a desiccant is also advised to prevent hydrolysis.[4]

-

Handling: Handle in a well-ventilated area, avoiding the formation of dust.[14] Use appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4]

Conclusion

5-Chloro-2-(trifluoromethyl)nicotinic acid is a valuable chemical intermediate whose stability is critical for its successful application in research and development. While it is a relatively stable compound under recommended storage conditions, it is susceptible to degradation under hydrolytic, oxidative, and photolytic stress. The primary predicted degradation pathways involve nucleophilic substitution of the chlorine atom and oxidation of the pyridine nitrogen.

A well-designed forced degradation study is essential to fully characterize its stability profile and to develop a robust, stability-indicating analytical method. The protocols and recommendations outlined in this guide provide a solid foundation for researchers and scientists to ensure the quality and integrity of 5-Chloro-2-(trifluoromethyl)nicotinic acid in their work.

References

- Jubilant Ingrevia Limited. (n.d.).

- International Journal of Scientific & Development Research. (2021). Force Degradation for Pharmaceuticals: A Review. IJSDR.

- Tandel, F., & More, P. (2023). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. International Journal of Pharmacy Research & Technology, 8(2), 5.

- Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142.

- Wikipedia. (2023). Diazonium compound.

- Wolf, L. M., & Wolf, W. (1988). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Journal of the American Chemical Society, 110(18), 6213-6218.

- Li, Y., et al. (2019). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry, 43(1), 169-176.

- El-Shaheny, R. N., & El-Enany, N. (2018). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses.

- Reilly, J. (1999). U.S. Patent No. 5,869,678. Washington, DC: U.S.

- Gutierrez, O., et al. (2018). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Journal of the American Chemical Society, 140(21), 6522-6526.

- Cole, K. E., et al. (2021). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. ACS Chemical Biology, 16(10), 2004-2012.

- U.S. Patent No. 4,942,239. (1990). Process for the production of 2-hydroxypyridine.

- Wu, P., et al. (2013). Selective oxidation of pyridine to pyridine-N-oxide with hydrogen peroxide over Ti-MWW catalyst.

- Kim, J., et al. (2019). Maleic anhydride derivatives as catalysts for N-oxidation of pyridine using hydrogen peroxide. RSC Advances, 9(28), 16053-16057.

- Zhang, Y., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.

- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).

- Calvo, L., et al. (2007). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Industrial & Engineering Chemistry Research, 46(25), 8532-8537.

- da Silva, J. P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.

- Joshi, M. (2015). Forced Degradation Studies for Biopharmaceuticals.

- Wikipedia. (2023). 2-Chloropyridine.

- Kim, H., & Movassaghi, M. (2022). Oxidative Dearomatization of Pyridines.

- Shao, X., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4845-4858.

- Sereda, G., & Shaik, F. (2019).

- Koenig, T. W., & Wieczorek, J. S. (1968). A preparation of 2-chloropyridine. Journal of Organic Chemistry, 33(4), 1530-1532.

- Pitre, S. P., & McTiernan, C. D. (2021). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives.

- MedCrave. (2016).

- Vasylenko, T., et al. (2020). Transformation of 5-acylated N-fluoroalkyl-1,2,3-triazoles to trifluoromethylated ring-fused isoquinolines, 1,3-oxazines, and 1,3-oxazin-6-ones via ketenimines. RSC Advances, 10(52), 31221-31225.

- BOC Sciences. (2026). The Role of 5-Amino-2-(trifluoromethyl)pyridine in Modern Chemical Synthesis.

- Hsiao, S. H., et al. (2018).

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Diazonium compound - Wikipedia [en.wikipedia.org]

- 4. fishersci.com [fishersci.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biomedres.us [biomedres.us]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]

- 9. biopharminternational.com [biopharminternational.com]

- 10. US5869678A - Oxidation of pyridine and derivatives - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Maleic anhydride derivatives as catalysts for N-oxidation of pyridine using hydrogen peroxide - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. beilstein-archives.org [beilstein-archives.org]

- 14. jubilantingrevia.com [jubilantingrevia.com]

Navigating the Synthesis Landscape: A Technical Safety Guide to 5-Chloro-2-(trifluoromethyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Potential and Inherent Risks of a Trifluoromethylated Nicotinic Acid Derivative

5-Chloro-2-(trifluoromethyl)nicotinic acid, identified by its CAS Number 823222-02-2, is a halogenated pyridine derivative that serves as a critical structural motif and versatile intermediate in the synthesis of novel compounds within the agrochemical and pharmaceutical sectors.[1] Its utility is rooted in the synergistic effects of the chloro and trifluoromethyl substituents on the pyridine ring, which can significantly influence the physicochemical and biological properties of the resulting molecules. The trifluoromethyl group, in particular, is known to enhance properties such as lipophilicity and metabolic stability, making it a valuable addition in the design of new drugs and pesticides.[1]

While its synthetic utility is significant, the reactive nature of 5-Chloro-2-(trifluoromethyl)nicotinic acid necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. The toxicological properties of this specific compound have not been fully investigated.[2] Therefore, this guide synthesizes available safety data from closely related structural analogs to provide a comprehensive framework for its safe handling, storage, and use in a research and development setting. The information presented herein is intended to empower researchers to minimize risks and create a secure laboratory environment.

Anticipated Hazard Profile: An Evidence-Based Assessment

Due to the absence of a specific Safety Data Sheet (SDS) for 5-Chloro-2-(trifluoromethyl)nicotinic acid, this section outlines its expected hazard profile based on the GHS classifications of its structural isomers, including 2-Chloro-5-(trifluoromethyl)nicotinic acid and 2-Chloro-6-(trifluoromethyl)nicotinic acid.

GHS Classification (Anticipated)

| Hazard Class | Hazard Category | GHS Hazard Statement (Anticipated) | Source (Analogous Compounds) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][3] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [2][3] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | [2] |

| Acute toxicity (Oral) | Category 4 | H302: Harmful if swallowed | [4] |

Core Tenets of Safe Handling: A Proactive Approach

Given the anticipated hazards, a proactive and multi-layered approach to safety is paramount when working with 5-Chloro-2-(trifluoromethyl)nicotinic acid. The following diagram illustrates the foundational principles of chemical safety, often referred to as the "Hierarchy of Controls."

Caption: Hierarchy of Controls for Chemical Safety.

Experimental Protocols for Safe Laboratory Use

Engineering Controls: The First Line of Defense

All manipulations of 5-Chloro-2-(trifluoromethyl)nicotinic acid, including weighing, transferring, and reactions, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5] The fume hood should have a continuous and verifiable airflow. An eyewash station and safety shower must be readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE): Essential Barrier Protection

A comprehensive PPE regimen is mandatory when handling this compound. The following table outlines the minimum required PPE.

| Body Part | Protection | Standard | Rationale |

| Eyes/Face | Safety glasses with side shields or chemical goggles. A face shield may be required for splash hazards. | ANSI Z87.1 / EN 166 | Protects against dust particles and splashes causing serious eye irritation. |

| Hands | Nitrile or neoprene gloves. | EN 374 | Provides a chemical-resistant barrier to prevent skin contact and irritation. |

| Body | A flame-resistant lab coat. | NFPA 2112 | Protects against splashes and contamination of personal clothing. |

| Respiratory | A NIOSH-approved respirator with an appropriate particulate filter may be necessary for high-dust situations or in the absence of adequate engineering controls. | NIOSH/MSHA or EN 149 | Prevents inhalation of dust that can cause respiratory irritation. |

Handling and Storage: Maintaining Chemical Integrity and Safety

Handling:

-

Avoid direct contact with the substance.[5]

-

Do not handle in a confined space.[5]

-

Avoid the formation or spread of dust in the air.[5]

Storage:

-

Store in a cool, well-ventilated area.[5]

-

Keep the container tightly closed.[5]

-

Store in airtight, light-resistant containers under an inert gas (e.g., nitrogen or argon) at 2–8°C.[1]

-

Use of desiccants is recommended to prevent hydrolysis.[1]

-

Store away from incompatible materials such as strong oxidizing agents.[2][3]

Emergency Procedures: A Step-by-Step Response Plan

Prompt and correct action during an emergency is critical to minimizing harm. The following flowchart outlines the appropriate response to various exposure scenarios.

Caption: Emergency Response Protocol for Exposures.

Firefighting Measures

In the event of a fire, use dry chemical powder, alcohol-resistant foam, or carbon dioxide as extinguishing media.[5][6] Firefighters should wear self-contained breathing apparatus and full protective clothing.[2][5] Hazardous decomposition products upon combustion may include carbon oxides, nitrogen oxides (NOx), hydrogen chloride, and hydrogen fluoride.[2][3][5]

Accidental Release Measures

For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[2] For a large spill, evacuate the area and ensure adequate ventilation.[4] Prevent the material from entering drains or waterways.[7]

Disposal Considerations

Dispose of 5-Chloro-2-(trifluoromethyl)nicotinic acid and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[3] It is recommended to consult with a licensed professional waste disposal service.[6]

Conclusion: A Commitment to a Culture of Safety

The responsible use of 5-Chloro-2-(trifluoromethyl)nicotinic acid in research and development hinges on a deeply ingrained culture of safety. By understanding the potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can confidently explore the synthetic potential of this valuable compound while ensuring their own safety and the protection of their colleagues and the environment.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Dichloromethane. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (2020, April 9). MSDS of 2-CHLORO-4-(TRIFLUOROMETHYL)NICOTINIC ACID. Retrieved from [Link]

-

Loba Chemie. (n.d.). NICOTINIC ACID EXTRA PURE Safety Data Sheet. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid. Retrieved from [Link]

Sources

- 1. 5-Chloro-2-(trifluoromethyl)nicotinic Acid|CAS 823222-02-2 [benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. cn.canbipharm.com [cn.canbipharm.com]

- 6. capotchem.cn [capotchem.cn]

- 7. carlroth.com:443 [carlroth.com:443]

Methodological & Application

Synthesis of 5-Chloro-2-(trifluoromethyl)nicotinic Acid Esters: An Application Note for Pharmaceutical and Agrochemical Research

Introduction: The Significance of 5-Chloro-2-(trifluoromethyl)nicotinic Acid Esters

5-Chloro-2-(trifluoromethyl)nicotinic acid and its ester derivatives are pivotal intermediates in the development of novel pharmaceuticals and agrochemicals.[1] The trifluoromethyl group, a key structural motif, imparts unique physicochemical properties such as enhanced metabolic stability, increased lipophilicity, and improved membrane permeability, making it a valuable component in the design of bioactive molecules.[1] Derivatives of the 6-(trifluoromethyl)nicotinic acid scaffold have shown promise as dual inhibitors of HIV-1 Reverse Transcriptase (RT), a critical target in antiretroviral therapy.[1] In the agrochemical sector, trifluoromethylpyridine derivatives are integral to modern crop protection, with several compounds approved for use against various pests and diseases.[1]

This application note provides detailed experimental procedures for the synthesis of methyl and ethyl esters of 5-Chloro-2-(trifluoromethyl)nicotinic acid. It is intended for researchers and scientists in drug discovery and development, offering a comprehensive guide to two robust esterification methods: the classic Fischer-Speier esterification and the milder Steglich esterification. The protocols are designed to be self-validating, with in-depth explanations of the chemical principles and practical considerations for successful synthesis and purification.

Chemical Structures and Properties

| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Chloro-2-(trifluoromethyl)nicotinic acid |  | 823222-02-2 | C₇H₃ClF₃NO₂ | 225.55 |

| Methyl 5-chloro-2-(trifluoromethyl)nicotinate |  | 1360934-51-5 | C₈H₅ClF₃NO₂ | 239.58 |

| Ethyl 5-chloro-2-(trifluoromethyl)nicotinate |  | 1188265-81-7 | C₉H₇ClF₃NO₂ | 253.61 |

Experimental Protocols

This section details two reliable methods for the synthesis of 5-Chloro-2-(trifluoromethyl)nicotinic acid esters. The choice of method will depend on the scale of the reaction and the sensitivity of the starting materials to acidic conditions.

Protocol 1: Fischer-Speier Esterification for the Synthesis of Methyl 5-Chloro-2-(trifluoromethyl)nicotinate

The Fischer-Speier esterification is a classic, acid-catalyzed method that is well-suited for the synthesis of simple alkyl esters.[2] The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent.[2]

Reaction Scheme:

Fischer-Speier Esterification Workflow

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| 5-Chloro-2-(trifluoromethyl)nicotinic acid | 823222-02-2 | 225.55 | 5.0 g | 0.022 |

| Methanol (anhydrous) | 67-56-1 | 32.04 | 50 mL | 1.24 |

| Sulfuric acid (concentrated) | 7664-93-9 | 98.08 | 1 mL | 0.018 |

| Saturated sodium bicarbonate solution | - | - | As needed | - |

| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | As needed | - |

| Dichloromethane | 75-09-2 | 84.93 | As needed | - |

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5.0 g (0.022 mol) of 5-Chloro-2-(trifluoromethyl)nicotinic acid in 50 mL of anhydrous methanol.

-

Acid Catalyst Addition: With gentle stirring, slowly add 1 mL of concentrated sulfuric acid to the suspension. Scientist's Note: The sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the methanol.[2]

-

Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

-

Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of cold water. Slowly add a saturated solution of sodium bicarbonate with stirring until the effervescence ceases and the pH of the solution is neutral (pH ~7). Caution: Addition of sodium bicarbonate should be done slowly to control the release of carbon dioxide gas.

-

Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methyl 5-chloro-2-(trifluoromethyl)nicotinate.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure ester as a solid or semi-solid.

Protocol 2: Steglich Esterification for the Synthesis of Ethyl 5-Chloro-2-(trifluoromethyl)nicotinate

The Steglich esterification is a milder method that utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the esterification under neutral conditions.[3][4] This method is particularly useful for substrates that are sensitive to acidic conditions or when using more sterically hindered alcohols.[4]

Reaction Scheme:

Steglich Esterification Workflow

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| 5-Chloro-2-(trifluoromethyl)nicotinic acid | 823222-02-2 | 225.55 | 2.26 g | 0.01 |

| Ethanol (anhydrous) | 64-17-5 | 46.07 | 0.69 g (0.88 mL) | 0.015 |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 538-75-0 | 206.33 | 2.27 g | 0.011 |

| 4-Dimethylaminopyridine (DMAP) | 1122-58-3 | 122.17 | 0.12 g | 0.001 |

| Dichloromethane (anhydrous) | 75-09-2 | 84.93 | 50 mL | - |

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2.26 g (0.01 mol) of 5-Chloro-2-(trifluoromethyl)nicotinic acid and 50 mL of anhydrous dichloromethane.

-

Reagent Addition: Add 0.69 g (0.88 mL, 0.015 mol) of anhydrous ethanol and 0.12 g (0.001 mol) of DMAP to the solution and stir until all solids are dissolved.

-

DCC Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 2.27 g (0.011 mol) of DCC in 10 mL of anhydrous dichloromethane dropwise over 15 minutes. Scientist's Note: DCC activates the carboxylic acid to form an O-acylisourea intermediate, which is then readily attacked by the alcohol. DMAP acts as a nucleophilic catalyst, accelerating the reaction.[3]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate of dicyclohexylurea (DCU) will be observed.

-

Filtration: Once the reaction is complete (monitored by TLC), filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold dichloromethane.

-

Work-up: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ethyl ester.

Characterization of Products

The identity and purity of the synthesized esters should be confirmed by standard analytical techniques.

Expected Analytical Data:

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| Methyl 5-chloro-2-(trifluoromethyl)nicotinate | ~8.6 (d, 1H), ~8.1 (d, 1H), ~4.0 (s, 3H) | ~164, ~150, ~148, ~138, ~125, ~122 (q), ~53 | ~1730 (C=O), ~1280 (C-F) |

| Ethyl 5-chloro-2-(trifluoromethyl)nicotinate | ~8.6 (d, 1H), ~8.1 (d, 1H), ~4.4 (q, 2H), ~1.4 (t, 3H) | ~163, ~150, ~148, ~138, ~125, ~122 (q), ~62, ~14 | ~1730 (C=O), ~1280 (C-F) |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Low Yield (Fischer Esterification) | Incomplete reaction. | Extend the reflux time and monitor by TLC. Ensure the methanol is in large excess and anhydrous. |

| Loss of product during work-up. | Ensure complete neutralization before extraction. Perform multiple extractions with the organic solvent. | |

| Low Yield (Steglich Esterification) | Deactivation of DCC by moisture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |

| Incomplete reaction. | Increase the amount of DCC and DMAP slightly. Allow the reaction to stir for a longer period. | |

| Presence of Starting Material in Product | Incomplete esterification. | For Fischer esterification, increase reflux time. For Steglich esterification, add more coupling agent and allow for longer reaction time. |

| Formation of Dicyclohexylurea (DCU) in Final Product | Inefficient filtration. | Ensure complete precipitation of DCU by cooling the reaction mixture before filtration. Wash the filtered organic layer thoroughly. Recrystallization of the final product may be necessary. |

Safety Precautions

-

All experimental procedures should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

-

DCC is a potent skin sensitizer and should be handled with caution.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion

The protocols outlined in this application note provide reliable and reproducible methods for the synthesis of methyl and ethyl 5-chloro-2-(trifluoromethyl)nicotinate. The choice between the Fischer-Speier and Steglich esterification methods allows for flexibility depending on the specific requirements of the research. Careful adherence to the experimental procedures and safety precautions will enable the successful synthesis of these valuable intermediates for application in pharmaceutical and agrochemical research and development.

References

-

Organic Syntheses. Procedure. Available from: [Link]

- Sokolenko, T. M.; Yagupolskii, Yu. L. 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry2024, 22 (1), 22–30.

-

Grokipedia. Steglich esterification. Available from: [Link]

-

JoVE. Synthesis of Esters Via Steglich Esterification in Acetonitrile. Available from: [Link]

- Di Mauro, G.; et al. Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances.

-

ResearchGate. Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Available from: [Link]

-

Organic Chemistry Portal. Fischer Esterification. Available from: [Link]

- De Luca, L. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules2001, 6, 48.

-

Eureka | Patsnap. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Available from: [Link]

- Google Patents. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

-

Organic Chemistry Portal. Steglich Esterification. Available from: [Link]

- Khan, K. M.; et al. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. RSC Advances2021, 11, 34544-34568.

-

ResearchGate. FT-IR spectrum of 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide. Available from: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

- Zhang, X.; et al. Isolation and characterization of copper(iii) trifluoromethyl complexes and reactivity studies of aerobic trifluoromethylation of arylboronic acids. RSC Adv., 2014, 4, 2942-2945.

-

Doc Brown's Chemistry. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting. Available from: [Link]

Sources

- 1. 5-Chloro-2-(trifluoromethyl)nicotinic Acid|CAS 823222-02-2 [benchchem.com]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. Steglich Esterification [organic-chemistry.org]

- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 5-Chloro-2-(trifluoromethyl)nicotinic Acid in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: The Significance of Fluorinated Pyridines in Drug Design

The incorporation of fluorine and trifluoromethyl groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. These modifications can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved target binding affinity. 5-Chloro-2-(trifluoromethyl)nicotinic acid, a derivative of nicotinic acid (Vitamin B3), has emerged as a particularly valuable synthon. Its unique electronic and steric properties make it a versatile starting material for the synthesis of a diverse array of bioactive compounds, spanning antiviral, antimicrobial, and anti-inflammatory applications.[1] This guide will serve as a comprehensive resource for researchers and drug development professionals seeking to leverage the potential of this important chemical intermediate.

Physicochemical Properties: A Foundation for Rational Drug Design

A thorough understanding of a molecule's physical and chemical characteristics is fundamental to its successful application in drug discovery. The properties of 5-Chloro-2-(trifluoromethyl)nicotinic acid and a key precursor are summarized below.

| Property | 5-Chloro-2-(trifluoromethyl)nicotinic acid | 2-Chloronicotinic acid (precursor) |

| CAS Number | 823222-02-2[1] | 2942-59-8[2] |

| Molecular Formula | C₇H₃ClF₃NO₂[3] | C₆H₄ClNO₂[2] |

| Molecular Weight | 225.55 g/mol [3] | 157.56 g/mol [2] |

| Appearance | Solid[3] | White or slightly light yellow crystals[2] |

| Melting Point | 173-178 °C[3] | 176-178°C[2] |

| Boiling Point | Not available | 316.8°C at 760 mmHg[2] |

| Solubility | Not available | 0.17 g/100g in water, 2.7 g/100g in methanol, Insoluble in benzene[2] |

| pKa | Not available | Not available |

Synthesis of 5-Chloro-2-(trifluoromethyl)nicotinic Acid: A Step-by-Step Protocol

The synthesis of 5-Chloro-2-(trifluoromethyl)nicotinic acid is typically achieved through a multi-step process, commencing with the synthesis of a key intermediate, 2-chloro-5-(trifluoromethyl)pyridine, followed by cyanation and subsequent hydrolysis.

Part 1: Synthesis of the Precursor 2-chloro-5-(trifluoromethyl)pyridine

The industrial synthesis of 2-chloro-5-(trifluoromethyl)pyridine often involves the vapor-phase chlorination and fluorination of 3-picoline.[4][5] This process can be controlled to favor the formation of the desired product.[5]

Part 2: Cyanation to form 2-cyano-3-chloro-5-trifluoromethylpyridine

The subsequent step involves the cyanation of a related precursor, 2,3-dichloro-5-trifluoromethylpyridine, to introduce the nitrile group.

Protocol for the Synthesis of 2-cyano-3-chloro-5-trifluoromethylpyridine: [6]

-

Fluorination: In a suitable reaction vessel, dissolve 2,3-dichloro-5-trifluoromethylpyridine in a high-boiling point solvent such as N,N-dimethylacetamide (DMAC).

-

Add a fluorinating agent (e.g., anhydrous potassium fluoride) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Heat the reaction mixture to facilitate the selective exchange of the chlorine atom at the 2-position with fluorine. Monitor the reaction progress by an appropriate analytical method (e.g., GC-MS).

-

Upon completion, cool the reaction mixture and isolate the 2-fluoro-3-chloro-5-trifluoromethylpyridine intermediate.

-

Cyanation: In a separate reaction vessel, combine the isolated fluoro-intermediate with a cyaniding reagent, such as copper(I) cyanide.

-

Heat the mixture in a suitable solvent to effect the nucleophilic substitution of the fluorine atom with a cyano group.

-

After the reaction is complete, quench the reaction mixture and extract the product.

-

Purify the crude product by distillation or chromatography to yield 2-cyano-3-chloro-5-trifluoromethylpyridine.

Part 3: Hydrolysis to 5-Chloro-2-(trifluoromethyl)nicotinic Acid

The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions.[7][8][9][10]

Protocol for Acid-Catalyzed Hydrolysis: [9][10]

-

Place the 2-cyano-3-chloro-5-trifluoromethylpyridine in a round-bottom flask equipped with a reflux condenser.

-

Add a dilute aqueous solution of a strong acid, such as hydrochloric acid.

-

Heat the mixture under reflux. The reaction proceeds through the formation of an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, 5-Chloro-2-(trifluoromethyl)nicotinic acid, may precipitate out of the solution upon cooling. If not, extract the product with a suitable organic solvent.

-

Purify the crude product by recrystallization to obtain the final product.

Applications in Medicinal Chemistry: Scaffolding for Diverse Bioactivities

5-Chloro-2-(trifluoromethyl)nicotinic acid serves as a versatile starting material for the synthesis of a wide range of biologically active molecules. The presence of the trifluoromethyl group often enhances the lipophilicity and metabolic stability of the resulting compounds, making them attractive candidates for drug development.[1]

Antiviral Agents: Dual Inhibitors of HIV-1 Reverse Transcriptase

Derivatives of the closely related 2-(arylamino)-6-(trifluoromethyl)nicotinic acid have been identified as potent dual inhibitors of HIV-1 reverse transcriptase (RT), targeting both the polymerase and the RNase H activities of the enzyme.[1][11][12] This dual inhibition is a highly sought-after characteristic in the development of new anti-HIV therapies.

Protocol for the Synthesis of 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: [13][14][15]

-

In a reaction vessel, combine 2-chloronicotinic acid with a substituted aniline.

-

The reaction can be carried out under solvent-free conditions or in a high-boiling point solvent.

-

The use of a catalyst, such as boric acid, can facilitate the reaction.[15]

-

Heat the reaction mixture to the appropriate temperature and monitor for completion.

-

After cooling, the product can be isolated by filtration and purified by recrystallization.

A study on a series of these compounds revealed that 34 out of 44 tested compounds inhibited the RNase H function of HIV-1 RT in the low micromolar range.[11][12] The most promising compound exhibited an IC₅₀ of 14 µM for RNase H inhibition and a selectivity index greater than 10 in cell-based HIV-1 replication assays.[12]

Antimicrobial Agents: Targeting Bacterial and Fungal Pathogens

Nicotinic acid and its derivatives have long been investigated for their antimicrobial properties.[16] The incorporation of the trifluoromethyl group can enhance this activity.

Protocol for Evaluation of Antimicrobial Activity (MIC Determination):

-

Prepare a series of twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions for the specific microorganism.

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Studies on related trifluoromethyl-substituted pyrazole derivatives have shown promising antibacterial activity, with MIC values as low as 3.12 µg/mL against several bacterial strains.[17] Nicotinohydrazide derivatives have also demonstrated significant antibacterial and antifungal activity, with MIC, MBC (Minimum Bactericidal Concentration), and MFC (Minimum Fungicidal Concentration) values of 0.063 mg/mL, 0.125 mg/mL, and 0.125 mg/mL, respectively, against various pathogens.[18]

Anti-inflammatory Agents: Modulation of Inflammatory Pathways

Derivatives of nicotinic acid have also been explored for their anti-inflammatory potential.[19][20][21][22] The mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Protocol for In Vitro Anti-inflammatory Assay (Nitrite Inhibition): [19]

-

Culture RAW 264.7 macrophage cells in a suitable medium.

-

Seed the cells in 96-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for a specified period.

-

Stimulate the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce nitric oxide (NO) production, a marker of inflammation.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent.

-

A reduction in nitrite levels in the presence of the test compound indicates anti-inflammatory activity.

Several synthesized nicotinic acid derivatives have exhibited significant anti-inflammatory activity in vitro, with some compounds showing superior potency to ibuprofen.[19]

Conclusion

5-Chloro-2-(trifluoromethyl)nicotinic acid is a highly valuable and versatile building block in medicinal chemistry. Its unique structural features, particularly the trifluoromethyl group, provide a powerful tool for modulating the biological activity and pharmacokinetic properties of derivative compounds. The synthetic accessibility of this intermediate, coupled with its demonstrated utility in the development of antiviral, antimicrobial, and anti-inflammatory agents, underscores its continued importance in the quest for novel and effective therapeutics. This guide provides a foundational understanding and practical protocols to empower researchers in harnessing the full potential of this remarkable molecule.

References

- CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents. (n.d.).

-

2-Chloronicotinic acid Safety Data Sheet Jubilant Ingrevia Limited. (n.d.). Retrieved January 30, 2026, from [Link]

-

Preparation of Carboxylic Acids: Hydrolysis of Nitriles - Moodle. (n.d.). Retrieved January 30, 2026, from [Link]

-

The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. (n.d.). Retrieved January 30, 2026, from [Link]

-

Antibacterial and Antifungal Properties of New Synthetic Tricyclic Flavonoids - MDPI. (n.d.). Retrieved January 30, 2026, from [Link]

- Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. (2024, November). Zeitschrift für Kristallographie - New Crystal Structures, 240(1), 135-137.

-

Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

-

Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. (2023, January 22). Retrieved January 30, 2026, from [Link]

-

Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors | Request PDF - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

- CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents. (n.d.).

-

2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication - PMC - PubMed Central. (n.d.). Retrieved January 30, 2026, from [Link]

-

Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes | Request PDF - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (n.d.). Retrieved January 30, 2026, from [Link]

-

Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors - PMC - PubMed Central. (n.d.). Retrieved January 30, 2026, from [Link]

-

Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

-

2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication - PubMed. (2020, March 15). Retrieved January 30, 2026, from [Link]

-

Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. - Semantic Scholar. (n.d.). Retrieved January 30, 2026, from [Link]

-

Synthesis of 2-(arylamino)nicotinic acids in high-temperature water - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC. (2024, August 18). Retrieved January 30, 2026, from [Link]

-

Synthesis and biological evaluation of novel quinoxalinone-based HIV-1 reverse transcriptase inhibitors - MedChemComm (RSC Publishing). (n.d.). Retrieved January 30, 2026, from [Link]

-

hydrolysis of nitriles - Chemguide. (n.d.). Retrieved January 30, 2026, from [Link]

-

Identification of HIV-1 Reverse Transcriptase-Associated Ribonuclease H Inhibitors Based on 2-Hydroxy-1,4-naphthoquinone Mannich Bases - MDPI. (2025, January 23). Retrieved January 30, 2026, from [Link]

-

An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PubMed Central. (2017, December 1). Retrieved January 30, 2026, from [Link]

-

2,6-Di(arylamino)-3-fluoropyridine Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors - PubMed. (2016, March 10). Retrieved January 30, 2026, from [Link]

-

Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

-

Synthesis of New Nicotinamides Starting from Monothiomalonanilide - MDPI. (2025, November 11). Retrieved January 30, 2026, from [Link]

-

ANTIBACTERIAL AND ANTIFUNGAL… Muhammad et al., FJS FUDMA Journal of Sciences (FJS) Vol. 8 No. 2, April, 2024, pp 235 - 24. (2024, April 2). Retrieved January 30, 2026, from [Link]

-

One-Pot Synthesis of 2-Alkyl/arylamino-6-chlorothieno[3,2-e]-1,3-thiazin-4-one. (2014, May 29). Retrieved January 30, 2026, from [Link]

-

(PDF) Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

Sources

- 1. 5-Chloro-2-(trifluoromethyl)nicotinic Acid|CAS 823222-02-2 [benchchem.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. 2-Chloro-5-(trifluoromethyl)nicotinic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 7. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fjs.fudutsinma.edu.ng [fjs.fudutsinma.edu.ng]